Benzophenone, 2-methylamino-5-chloro-

Description

Historical Context of Chemical Development

The history of Benzophenone (B1666685), 2-methylamino-5-chloro- is intrinsically linked to the groundbreaking development of the benzodiazepine (B76468) class of drugs at the pharmaceutical company Hoffmann-La Roche. In the mid-20th century, chemist Leo Sternbach and his team were investigating a series of quinazolines and their derivatives. researchgate.netguidechem.com A serendipitous discovery in the late 1950s, involving the reaction of an aminobenzophenone with another reagent, led to the formation of a novel seven-membered ring structure, the benzodiazepines. researchgate.netcaming.com

Specifically, 2-amino-5-chlorobenzophenone (B30270) was a key starting material in the synthesis of the first benzodiazepine, chlordiazepoxide, and subsequently, diazepam. wikipedia.orgnih.gov The methylation of 2-amino-5-chlorobenzophenone yields Benzophenone, 2-methylamino-5-chloro-, which is a direct precursor in the industrial synthesis of diazepam. caming.comgoogle.com Various synthetic methods have been developed over the years to optimize the production of this intermediate, reflecting its commercial and pharmaceutical importance. google.com

Academic Significance and Research Gaps

The academic significance of Benzophenone, 2-methylamino-5-chloro- extends beyond its role as a pharmaceutical intermediate. It serves as a valuable analytical reference standard for the identification and quantification of its parent compounds and their metabolites in biological samples and illicit drug seizures. nih.gov Its presence in seized tablets, sometimes as a cutting agent or a byproduct of illicit synthesis, highlights its importance in forensic chemistry. nih.gov

Despite its well-established role, there are notable research gaps. While numerous synthetic routes have been reported, the exploration of more sustainable and environmentally friendly "green" chemistry approaches for its synthesis remains an area for further investigation. google.com Furthermore, while the biological activity of its downstream products (benzodiazepines) is extensively studied, the intrinsic bioactivity of Benzophenone, 2-methylamino-5-chloro- and its other potential derivatives are not as thoroughly explored. chemicalbook.com There is an opportunity to investigate novel derivatives of this compound for potential applications in other therapeutic areas beyond central nervous system disorders. chemicalbook.comresearchgate.net Additionally, more in-depth computational studies could provide a deeper understanding of its reaction mechanisms and spectroscopic properties. rsc.org

Structural Framework and Nomenclature Precision

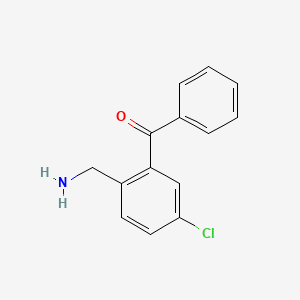

The precise identification and characterization of Benzophenone, 2-methylamino-5-chloro- are crucial for its application in research and industry. Its structural framework consists of a benzophenone core with a methylamino group at the 2-position and a chlorine atom at the 5-position of one of the phenyl rings.

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its structure has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography. researchgate.netnih.gov These analytical methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule in the solid state.

Chemical Identification and Properties:

| Identifier | Value |

|---|---|

| IUPAC Name | (5-chloro-2-(methylamino)phenyl)(phenyl)methanone |

| CAS Number | 1022-13-5 |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.7 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 94-98 °C |

Spectroscopic Data:

| Technique | Key Findings |

|---|---|

| ¹H NMR | Signals corresponding to the methyl, amino, and aromatic protons, confirming the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of N-H, C=O, and C-Cl functional groups. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12ClNO |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

[2-(aminomethyl)-5-chlorophenyl]-phenylmethanone |

InChI |

InChI=1S/C14H12ClNO/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-8H,9,16H2 |

InChI Key |

YHSCBLSYYDIOFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Classical and Contemporary Synthetic Routes

The preparation of 2-methylamino-5-chlorobenzophenone primarily involves the N-methylation of its precursor, 2-amino-5-chlorobenzophenone (B30270). The synthesis of this precursor is a critical first stage, often involving a Friedel-Crafts acylation reaction.

Multi-Step Synthesis Pathways

The traditional synthesis is a two-stage process. First, 2-amino-5-chlorobenzophenone is synthesized, and then it is methylated.

Stage 1: Synthesis of 2-amino-5-chlorobenzophenone

One common method for producing the precursor, 2-amino-5-chlorobenzophenone, is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. patsnap.com This reaction typically requires a Lewis acid catalyst.

Another established multi-step route starts from p-chloronitrobenzene and phenylacetonitrile. patsnap.com These reactants undergo cyclization in the presence of a base to form 5-chloro-3-phenyl-2,1-benzisoxazole. patsnap.com This intermediate is then subjected to a reduction reaction, often using iron powder and acid, to yield 2-amino-5-chlorobenzophenone. wikipedia.org

Stage 2: Methylation of 2-amino-5-chlorobenzophenone

Once 2-amino-5-chlorobenzophenone is obtained, the final step is the introduction of a methyl group to the amino substituent. Historically, this has been achieved using methylating agents like dimethyl sulfate (B86663). google.com For instance, the precursor can be treated with toluenesulfonyl chloride, followed by methylation with dimethyl sulfate, and subsequent hydrolysis to yield the desired product.

A more direct approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate in the presence of a suitable catalyst to achieve N-monomethylation. google.com

One-Pot Reaction Strategies

While a direct one-pot synthesis of 2-methylamino-5-chlorobenzophenone from basic starting materials is not extensively documented, related "one-pot" or continuous processes have been developed for its derivatives. For example, a method exists where the methylation of 5-chloro-3-phenyl-2,1-benzisoxazole with dimethyl sulfate to form a quaternary ammonium (B1175870) salt is followed by an in-situ reduction with iron powder, yielding 2-methylamino-5-chlorobenzophenone without isolating the intermediate salt. google.com This streamlined approach combines the methylation and reduction steps, enhancing efficiency. google.com

Catalyst-Assisted Synthesis Innovations

Modern synthetic chemistry has focused on developing more environmentally friendly and efficient catalytic methods.

A significant innovation is the use of molecular sieve catalysts for the N-methylation of 2-amino-5-chlorobenzophenone. google.com Specifically, a high silicon-aluminum ratio small crystal NaY molecular sieve has been effectively used. google.com This catalyst facilitates the methylation reaction using dimethyl carbonate, a less toxic "green chemical" alternative to traditional methylating agents like dimethyl sulfate. google.com The use of this molecular sieve catalyst offers high selectivity for the desired N-monomethylation product, good structural stability, and the advantage of being reusable. google.com

The table below summarizes the conditions for this catalyst-assisted synthesis. google.com

| Parameter | Value |

| Catalyst | High silicon-aluminum ratio small crystal NaY molecular sieve |

| Methylating Agent | Dimethyl Carbonate |

| Substrate | 2-amino-5-chlorobenzophenone |

| Reaction Temperature | 80 - 90 °C |

| Molar Ratio (Methyl Carbonate:Substrate) | 10:1 to 20:1 |

| Catalyst:Substrate Weight Ratio | 0.3:1 to 0.8:1 |

| Yield | > 90% |

| Purity (HPLC) | > 98% |

This interactive data table provides an overview of the reaction conditions for the catalyst-assisted synthesis of 2-methylamino-5-chlorobenzophenone.

Reaction Mechanisms in Compound Formation

The synthesis of 2-methylamino-5-chlorobenzophenone is governed by fundamental organic reaction mechanisms, primarily electrophilic aromatic substitution for the creation of the benzophenone (B1666685) core and nucleophilic acyl substitution in related transformations.

Electrophilic Aromatic Substitution Dynamics

The core synthesis of the benzophenone structure, specifically the reaction between a substituted aniline (B41778) and benzoyl chloride, proceeds via electrophilic aromatic substitution (EAS). organic-chemistry.orgwikipedia.org The Friedel-Crafts acylation is a classic example of this mechanism. libretexts.orglibretexts.org

The mechanism involves the following key steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide (benzoyl chloride) to form a highly electrophilic acylium ion. khanacademy.orglibretexts.org

Electrophilic Attack: The electron-rich aromatic ring (the substituted aniline) attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring and yields the final acylated product. libretexts.org The catalyst is also regenerated in this step. libretexts.org

It is important to note that the presence of the amino group (-NH₂) on the aniline ring can complicate the Friedel-Crafts reaction, as it can react with the Lewis acid catalyst. libretexts.orglibretexts.org This can deactivate the ring towards the desired electrophilic attack. Therefore, careful control of reaction conditions or the use of protecting groups may be necessary.

Chemical Derivatization Strategies and Analogue Synthesis

Synthesis of Stereoisomers and Conformational Analogues

The synthesis of stereoisomers and conformational analogues of 2-methylamino-5-chlorobenzophenone is governed by the inherent structural properties of the molecule. As a prochiral compound, it lacks a stereocenter, making the synthesis of stereoisomers such as enantiomers or diastereomers not applicable to the parent molecule itself. However, its conformational flexibility is a key aspect of its chemistry, particularly in its role as a precursor to pharmacologically active compounds.

Research into the molecular structure of 2-methylamino-5-chlorobenzophenone has provided insights into its preferred conformation. X-ray crystallography studies have determined the spatial arrangement of its constituent phenyl rings. In the solid state, the molecule exhibits a non-planar structure, which is a common feature for benzophenone derivatives. researchgate.net An intramolecular hydrogen bond is present, and the phenyl rings are significantly twisted with respect to each other. researchgate.net This dihedral angle is a critical parameter defining its three-dimensional shape.

While the direct synthesis of conformationally restricted analogues of 2-methylamino-5-chlorobenzophenone is not widely documented, its importance lies in its use as a flexible building block for more complex structures. For instance, it is a key intermediate in the synthesis of benzodiazepines, such as diazepam. caymanchem.com The synthesis of constrained tricyclic analogues of diazepam has been explored, which inherently relies on the initial conformational properties of its precursors. nih.gov

The conformational landscape of 2-methylamino-5-chlorobenzophenone and related benzophenones has been a subject of computational and spectroscopic studies. These investigations reveal that the molecule exists in different conformations in solution, with the phenyl rings inclined at specific angles. researchgate.net The precise dihedral angle can be influenced by substituents on the phenyl rings. For the parent compound, 2-methylamino-5-chlorobenzophenone, a specific dihedral angle has been determined through structural analysis. researchgate.net

Table 1: Conformational Data for 2-Methylamino-5-chlorobenzophenone

| Parameter | Value | Source |

| Dihedral Angle Between Phenyl Rings | 54.39(8)° | researchgate.net |

This inherent twist is a defining feature of its structure. The synthesis of derivatives often proceeds from its precursor, 2-amino-5-chlorobenzophenone, which itself has a non-planar conformation with dihedral angles between the benzene rings ranging from 53.7(2)° to 59.8(2)° in its asymmetric unit. researchgate.net The methylation of the amino group to form 2-methylamino-5-chlorobenzophenone does not fundamentally alter this twisted conformation. researchgate.netgoogle.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. While studies confirm that 2-methylamino-5-chlorobenzophenone has been characterized by proton NMR, detailed spectral data and assignments are not widely available in published literature. nih.govchinayyhg.com The analysis would typically involve both ¹H and ¹³C NMR to map out the carbon and proton frameworks of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for the complex aromatic regions, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For 2-methylamino-5-chlorobenzophenone, it would be used to trace the connectivity of protons on each of the two aromatic rings, confirming their substitution patterns.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, and the methyl protons to the methyl carbon.

Solid-State NMR Applications

Since 2-methylamino-5-chlorobenzophenone is a crystalline solid, solid-state NMR (ssNMR) could provide invaluable information that is inaccessible in solution-state studies. caymanchem.com ssNMR can be used to:

Characterize the crystalline form and identify the presence of different polymorphs.

Determine the number of inequivalent molecules in the crystal unit cell.

Probe intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Provide insights into the molecular conformation and dynamics in the solid state, which may differ significantly from the solution state.

No specific solid-state NMR studies for this compound are available in the reviewed literature.

Dynamic NMR Studies of Conformational Changes

The benzophenone (B1666685) framework is known to be non-rigid, allowing for conformational flexibility. researchgate.net In 2-methylamino-5-chlorobenzophenone, rotation can occur around the single bonds connecting the phenyl rings to the carbonyl carbon and the bond between the substituted ring and the methylamino group. These rotations can lead to different stable or transient conformations (conformers).

Dynamic NMR (DNMR) is the technique of choice for studying such conformational changes. By acquiring NMR spectra over a range of temperatures, it is possible to observe changes in the appearance of signals as the rate of interconversion between conformers changes. From this data, the activation energy barriers for bond rotation can be calculated, providing a quantitative understanding of the molecule's flexibility. No dedicated dynamic NMR studies for this specific compound have been reported in the available scientific literature.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. A comprehensive vibrational spectral analysis of 2-methylamino-5-chlorobenzophenone has been conducted, supported by density functional theory (DFT) calculations to aid in the assignment of vibrational bands. nih.gov This combined experimental and theoretical approach allows for a detailed interpretation of the spectra and a confident assignment of specific molecular motions to the observed frequencies. nih.gov

Analysis of Characteristic Functional Group Frequencies

The vibrational spectra are characterized by distinct bands corresponding to the various functional groups within the molecule. The assignment of these bands is often confirmed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each vibrational mode. nih.gov

Key functional group frequencies for 2-methylamino-5-chlorobenzophenone have been identified. nih.gov For example, the carbonyl (C=O) stretching vibration is a strong and characteristic band in the IR spectrum. The N-H and C-H stretching vibrations appear at higher frequencies, while bending modes and vibrations involving the heavier C-Cl bond are found at lower frequencies.

Below is a table summarizing some of the key experimental (FT-IR and FT-Raman) and calculated vibrational frequencies and their assignments. nih.gov

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3381 | 3380 | 3381 | N-H stretching (100) |

| 3060 | 3058 | 3060 | C-H stretching (99) |

| 1621 | 1620 | 1622 | C=O stretching (85) |

| 1591 | 1590 | 1592 | C-C stretching (45), C-H in-plane bending (35) |

| 1558 | 1557 | 1559 | C-C stretching (50), N-H in-plane bending (30) |

| 1240 | 1239 | 1241 | C-N stretching (40), C-C-C trigonal bending (25) |

| 1152 | 1151 | 1153 | C-H in-plane bending (55) |

| 821 | 820 | 822 | C-H out-of-plane bending (60) |

| 698 | 697 | 699 | C-Cl stretching (70) |

Note: The data presented is based on findings from the vibrational spectroscopic study of 2-methylamino-5-chlorobenzophenone. The assignments are simplified and represent the major contributions to the potential energy distribution.

Overtone and Combination Band Spectroscopy

In addition to the fundamental vibrational transitions (from v=0 to v=1), vibrational spectra can also display weaker absorptions known as overtones and combination bands. youtube.comlibretexts.org

Overtone bands arise from transitions to higher vibrational energy levels (e.g., v=0 to v=2), and they typically appear at slightly less than twice the frequency of the corresponding fundamental band. youtube.com

Combination bands result from the simultaneous excitation of two or more different fundamental vibrations. Their frequency is approximately the sum of the frequencies of the interacting bands. youtube.com

These bands are generally much lower in intensity than fundamental vibrations. While a detailed experimental analysis of the overtone and combination bands for 2-methylamino-5-chlorobenzophenone is not available in the surveyed literature, their presence can be inferred. For instance, a weak overtone band for the very intense carbonyl (C=O) stretch (around 1621 cm⁻¹) might be observable in the 3200-3240 cm⁻¹ region of the spectrum. The analysis of these bands can sometimes provide insights into anharmonicity and vibrational coupling within the molecule. libretexts.org

Surface-Enhanced Raman Spectroscopy (SERS) for Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near nanostructured metallic surfaces, enabling detection at extremely low concentrations. researchgate.net The enhancement effect arises primarily from two mechanisms: a long-range electromagnetic enhancement caused by localized surface plasmon resonance (LSPR) in the metallic nanostructures (typically gold or silver), and a short-range chemical enhancement involving charge-transfer between the analyte and the substrate. fraunhofer.de

While specific SERS-based detection schemes for 2-methylamino-5-chloro-benzophenone are not extensively detailed in current literature, the principles of the technique suggest its high applicability. SERS is well-established for the sensitive detection of various organic molecules, including pharmaceuticals and their metabolites. polimi.it A hypothetical SERS detection system for 2-methylamino-5-chloro-benzophenone would involve adsorbing the analyte onto a SERS-active substrate, such as a colloidal solution of gold or silver nanoparticles or a patterned surface. researchgate.net Excitation with a laser would produce a characteristic SERS spectrum, with vibrational modes corresponding to the phenyl rings, carbonyl group, and methylamino substituent being significantly enhanced. researchgate.net This would provide a molecular fingerprint for rapid and highly sensitive identification, even in complex matrices.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For 2-methylamino-5-chloro-benzophenone, mass spectrometry provides definitive confirmation of its molecular weight and reveals its structural components through characteristic fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For 2-methylamino-5-chloro-benzophenone, HRMS is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClNO |

| Nominal Mass | 245 u |

| Monoisotopic Mass | 245.060745 u |

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and its product ions are analyzed. This process provides unambiguous structural information and confirms connectivity within the molecule. In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) of 2-methylamino-5-chloro-benzophenone appears at m/z 245.

An MS/MS experiment would involve isolating the m/z 245 precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum would reveal key structural fragments. Common fragmentation pathways for benzophenones include:

α-Cleavage: Fission of the bond between the carbonyl carbon and one of the aromatic rings. This can lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 .

Loss of Phenyl Radical: Cleavage resulting in the loss of a phenyl radical (•C₆H₅), leading to a fragment ion at m/z 168 .

Cleavage of the Substituted Ring: Fragmentation of the chloro(methylamino)phenyl ring can also occur, though the formation of the benzoyl cation is often a dominant pathway. youtube.com

These fragmentation patterns allow for the definitive confirmation of the compound's core benzophenone structure and the identity of its substituents.

The choice of ionization technique significantly influences the resulting mass spectrum. Different methods can be used as probes to explore the molecule's stability and fragmentation mechanisms.

| Ionization Technique | Type | Expected Result for 2-methylamino-5-chloro-benzophenone |

|---|---|---|

| Electron Ionization (EI) | Hard | Produces an abundant molecular ion (M⁺˙ at m/z 245) and extensive fragmentation, ideal for structural elucidation and library matching. |

| Chemical Ionization (CI) | Soft | Generates a prominent protonated molecule ([M+H]⁺ at m/z 246) with significantly less fragmentation, confirming the molecular weight. |

| Electrospray Ionization (ESI) | Soft | Also produces a protonated molecule ([M+H]⁺ at m/z 246), suitable for analyses from liquid chromatography (LC-MS). |

By comparing the spectra from hard and soft ionization techniques, a comprehensive picture of the molecule's structure and stability can be assembled.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of 2-methylamino-5-chloro-benzophenone reveals key structural features that govern its solid-state conformation and packing. researchgate.net A significant finding is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the methylamino group and the oxygen atom of the carbonyl group (N-H···O). researchgate.net This interaction locks the molecule into a specific, planar-like conformation in that region. researchgate.net

The two phenyl rings of the benzophenone core are not coplanar. Instead, they are twisted with respect to one another, with a reported dihedral angle of 54.39(8)°. researchgate.net Furthermore, the crystal packing is influenced by a notable intermolecular Cl···Cl interaction with a separation of 3.355(2) Å, which is significantly shorter than the sum of the van der Waals radii, indicating a specific and stabilizing interaction. researchgate.net

| Crystallographic Parameter | Finding | Reference |

|---|---|---|

| Molecular Conformation | Presence of a strong intramolecular N-H···O hydrogen bond. | researchgate.net |

| Ring Orientation | The two phenyl rings are inclined by a dihedral angle of 54.39(8)°. | researchgate.net |

| Intermolecular Interactions | A short Cl···Cl separation of 3.355(2) Å is observed. | researchgate.net |

| N···O Separation | 2.674(3) Å, indicative of the intramolecular hydrogen bond. | researchgate.net |

Polymorphism and Crystal Engineering

The controlled crystallization and solid-state characterization of 2-methylamino-5-chlorobenzophenone are fundamental to understanding its material properties. Crystal engineering focuses on designing and growing crystals with desired physical and chemical attributes by controlling intermolecular interactions.

Significant progress in this area has been demonstrated through the successful growth of high-quality single crystals of 2-methylamino-5-chlorobenzophenone using the modified vertical Bridgman technique. nih.gov This method allows for precise control over the crystallization process, yielding crystals suitable for detailed structural analysis. Subsequent characterization by single crystal and powder X-ray diffraction (XRD) analyses confirmed the crystalline nature and provided detailed structural information. nih.gov High-resolution X-ray diffraction (HRXRD) studies further affirmed the high crystalline perfection of the grown crystals. nih.gov

The crystal structure determination reveals a non-planar molecular conformation where the two phenyl rings are inclined to each other by a dihedral angle of 54.39(8)°. researchgate.net While detailed studies on the polymorphism—the ability of the compound to exist in more than one crystal form—are not extensively reported in the literature, the successful and reproducible growth of single crystals is a key aspect of crystal engineering, ensuring a consistent solid-state form for further studies. nih.govmt.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₂ClNO | researchgate.net |

| Phenyl Ring Dihedral Angle | 54.39 (8)° | researchgate.net |

| Crystal Growth Method | Modified Vertical Bridgman Technique | nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Intramolecular Hydrogen Bonding: A prominent feature of the molecular structure is a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the 2-methylamino group and the oxygen atom of the adjacent carbonyl group, creating a stable six-membered ring system. researchgate.net The geometry of this interaction has been precisely determined, with the N···O separation being 2.674 (3) Å. researchgate.net This type of intramolecular interaction is a key factor in locking the conformation of the molecule.

Halogen Bonding and Other Intermolecular Contacts: In the crystal lattice, molecules are arranged in a manner that facilitates specific intermolecular contacts. A notable interaction is a short Cl···Cl contact with a separation of 3.355 (2) Å. researchgate.net This distance is significantly shorter than the sum of the van der Waals radii of two chlorine atoms (approximately 3.50 Å), which is indicative of an attractive interaction often categorized as a Type I halogen bond. Such interactions are recognized as important directional forces in crystal engineering. researchgate.net

Furthermore, a weak intermolecular hydrogen-bonded contact of the C–H···O type is present, with a C···O distance of 3.172 (3) Å, which may further influence the molecular packing within the crystal. researchgate.net

| Interaction Type | Description | Measured Distance (Å) | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bond | N–H···O=C | 2.674 (3) [N···O] | researchgate.net |

| Intermolecular Halogen Interaction | Cl···Cl | 3.355 (2) | researchgate.net |

| Weak Intermolecular Hydrogen Bond | C–H···O | 3.172 (3) [C···O] | researchgate.net |

Ultraviolet-Visible Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores—groups responsible for light absorption. shu.ac.uk The spectrum of 2-methylamino-5-chlorobenzophenone features distinct absorption bands in the ultraviolet and visible regions, which arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

Spectroscopic analysis of the compound dissolved in methanol (B129727) reveals two primary absorption maxima (λmax): a high-intensity band at approximately 237 nm and a lower-intensity band at 410 nm. chinayyhg.com An additional source reports a λmax at 236 nm, consistent with the high-energy transition. caymanchem.com

| λmax (nm) | Solvent | Reference |

|---|---|---|

| 237 and 410 | Methanol | chinayyhg.com |

| 236 | Not specified | caymanchem.com |

The observed absorption bands can be assigned to specific electronic transitions based on the molecular structure, which includes aromatic rings and a carbonyl group. libretexts.org These are primarily n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions.

π→π Transition:* The intense absorption band observed at ~237 nm is characteristic of a π→π* transition. This transition involves the excitation of an electron from a bonding π orbital, associated with the conjugated system of the phenyl rings and carbonyl group, to an antibonding π* orbital. These transitions are typically high in energy and have large molar absorptivities.

n→π Transition:* The band at 410 nm in the visible region is characteristic of an n→π* transition. chinayyhg.com This lower-energy transition involves the promotion of a non-bonding electron (n), located on the carbonyl oxygen atom, to an antibonding π* orbital of the carbonyl group. In simple ketones, this transition is often symmetry-forbidden and weak, but in this substituted benzophenone, its intensity and position are influenced by the electron-donating methylamino group.

The position, intensity, and shape of UV-Vis absorption bands are often sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states. mdpi.com

The electronic transitions of 2-methylamino-5-chlorobenzophenone are expected to exhibit characteristic solvent shifts.

n→π Transitions:* The lower-energy n→π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, particularly in protic solvents like water or ethanol (B145695). This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy gap to the excited state. tanta.edu.eg

π→π Transitions:* Conversely, π→π* transitions often experience a bathochromic (red) shift to longer wavelengths in more polar solvents. This occurs because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent, decreasing the transition energy. tanta.edu.egnih.gov

While these effects are well-established, a detailed experimental study mapping the solvatochromic shifts of 2-methylamino-5-chlorobenzophenone across a wide range of solvents is not extensively documented in the reviewed literature. One study has investigated its nonlinear absorption properties in an ethanol solution. nih.gov

Time-resolved spectroscopy is a "pump-probe" technique used to study the dynamics of short-lived excited states following photoexcitation. nih.gov An initial laser pulse (the pump) excites the molecule, and a second, delayed pulse (the probe) monitors the changes in the absorption spectrum as the molecule relaxes. This method can provide critical information on processes such as internal conversion, intersystem crossing, and the lifetimes of singlet and triplet excited states. umich.educhemrxiv.org

For a molecule like 2-methylamino-5-chlorobenzophenone, this technique could elucidate the pathways of energy dissipation after the initial n→π* or π→π* excitation, which is crucial for understanding its photochemistry. However, specific studies applying time-resolved UV-Vis spectroscopy to investigate the excited-state dynamics of 2-methylamino-5-chlorobenzophenone are not available in the surveyed scientific literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the properties of 2-methylamino-5-chlorobenzophenone. These calculations provide a detailed picture of the molecule's geometry, conformational preferences, and electronic landscape.

The three-dimensional arrangement of atoms in 2-methylamino-5-chlorobenzophenone is complex, primarily due to the rotational freedom of the two phenyl rings around the central carbonyl group. Geometry optimization calculations are employed to determine the most stable conformation, i.e., the arrangement with the lowest potential energy.

A critical parameter in the conformation of benzophenones is the dihedral angle or "twist" between the two phenyl rings. This twist is a result of the balance between two opposing factors: the steric hindrance between ortho-hydrogens on the rings, which favors a more twisted, non-planar structure, and the π-conjugation between the rings and the carbonyl group, which favors a more planar arrangement.

For 2-methylamino-5-chlorobenzophenone, crystallographic studies have determined that the two phenyl rings are inclined by 54.39(8)° with respect to one another in the solid state. researchgate.net This value is comparable to that of unsubstituted benzophenone (B1666685), which has a twist angle of about 56°. researchgate.net The presence of the ortho-methylamino group introduces additional steric and electronic effects, including the formation of an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, which influences the final geometry. researchgate.net

Conformational analysis of substituted benzophenones is often performed by calculating the potential energy surface as a function of the two torsional angles of the phenyl rings. scite.ai These calculations help identify the minimum energy conformations and the energy barriers between them. sci-hub.se

Table 1: Comparison of Phenyl Ring Twist Angles in Benzophenone Derivatives

| Compound | Phenyl Ring Twist Angle (°) | Method |

| 2-Methylamino-5-chlorobenzophenone | 54.39 | Crystallography researchgate.net |

| Benzophenone (orthorhombic form) | ~54 | Crystallography nih.gov |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.85 | Crystallography nih.gov |

| 2-Amino-2',5-dichlorobenzophenone | 83.72 | Crystallography nih.gov |

This table is for illustrative purposes and includes data from related compounds to provide context for the conformational properties of benzophenones.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that determine the molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more chemically reactive.

For 2-methylamino-5-chlorobenzophenone, the distribution of these frontier orbitals would be influenced by the various functional groups. The HOMO is likely to have significant contributions from the electron-rich methylamino group and the phenyl rings, while the LUMO is expected to be localized more on the electron-withdrawing carbonyl group and the conjugated system. The presence of an intramolecular hydrogen bond between the methylamino group and the carbonyl oxygen further influences the electronic distribution within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In 2-methylamino-5-chlorobenzophenone, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms, particularly the one on the methylamino group involved in hydrogen bonding, would exhibit a positive electrostatic potential.

Neutral Regions (Green): These areas have a potential intermediate between the positive and negative extremes, often found on the carbon skeletons of the phenyl rings.

The MEP surface provides a valuable visual guide to the molecule's polarity and its likely sites of intermolecular interactions.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of conformational changes and interactions with the surrounding environment.

The phenyl rings in 2-methylamino-5-chlorobenzophenone are not static; they can rotate around the single bonds connecting them to the carbonyl carbon. MD simulations can be used to explore this conformational flexibility by simulating the molecule's motion over nanoseconds or longer.

This analysis reveals the accessible range of torsional angles at a given temperature and the frequency of transitions between different conformational states. The energy required to rotate the rings from one stable conformation to another is the torsional barrier or activation energy. sci-hub.se For substituted benzophenones, these barriers determine the rate of interconversion between different rotational isomers (rotamers). The height of these barriers is influenced by steric hindrance and electronic effects, such as the breaking and reforming of the intramolecular hydrogen bond during rotation.

The properties and behavior of 2-methylamino-5-chlorobenzophenone can be significantly influenced by its solvent environment. Solvation dynamics studies, often employing MD simulations, investigate the interactions between the solute molecule and the surrounding solvent molecules.

These simulations can reveal the structure of the solvent shell around the molecule, identifying specific interactions such as hydrogen bonding between the solute's carbonyl group and protic solvent molecules (e.g., water or alcohols). aip.orgacs.org For instance, studies on the parent benzophenone molecule have shown that its carbonyl stretching frequency is sensitive to the solvent, making it a useful probe for the local electrostatic environment. aip.org Similar computational studies on 2-methylamino-5-chlorobenzophenone could predict how its structure and dynamics change in different solvents, providing crucial information on its solubility and reactivity in various media. MD simulations combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can also be used to calculate the binding energy of the molecule to other entities, such as biological receptors, which is a key aspect of solvation in a biological context. bwise.kr

Theoretical Spectroscopy and Spectral Prediction

Computational methods provide a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Through the application of quantum mechanical calculations, a detailed picture of the nuclear and electronic structure of 2-methylamino-5-chlorobenzophenone can be obtained, allowing for the theoretical prediction of its various spectra.

Prediction of NMR Chemical Shifts and Coupling Constants

For substituted benzophenones, the chemical shifts of the aromatic protons and carbons are highly sensitive to the nature and position of the substituents. The electron-donating methylamino group and the electron-withdrawing chloro group in 2-methylamino-5-chlorobenzophenone are expected to significantly influence the electron density distribution in the phenyl rings, thereby affecting the magnetic shielding of the nuclei.

A hypothetical computational analysis would likely involve geometry optimization of the molecule followed by NMR calculations using a functional such as B3LYP with a suitable basis set. The predicted chemical shifts would then be compared to experimental data, if available, to validate the computational model. Such a study would provide valuable insights into the electronic environment of each atom within the molecule.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 2-methylamino-5-chlorobenzophenone

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~195-200 | - |

| C-Cl | ~128-132 | - |

| C-N | ~145-150 | - |

| Aromatic C | ~110-140 | ~6.5-8.0 |

| N-CH₃ | ~30-35 | ~2.8-3.2 |

| N-H | - | ~5.0-6.0 |

Note: This table is illustrative and based on general expectations for similar compounds. Actual computational results may vary.

Vibrational Frequency Calculations and Normal Mode Analysis

A detailed vibrational spectral analysis of 2-methylamino-5-chlorobenzophenone has been performed using the B3LYP density functional theory method. nih.gov The calculated harmonic vibrational wavenumbers provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. The interpretation of the vibrational spectra is further aided by normal coordinate analysis using the scaled quantum mechanical force field (SQM) methodology, which allows for the calculation of the potential energy distribution (PED) and precise vibrational assignments. nih.gov

The vibrational modes of the molecule are complex, involving stretching, bending, and torsional motions of the various functional groups and the phenyl rings. Key vibrational modes include the C=O stretching frequency, the N-H and C-H stretching vibrations, and the various ring breathing and deformation modes. The intramolecular hydrogen bond between the amino group and the carbonyl oxygen is expected to influence the vibrational frequencies of these groups.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for 2-methylamino-5-chlorobenzophenone

| Calculated Frequency (cm⁻¹) | Assignment (based on PED) |

| ~3400 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1650 | C=O stretching |

| ~1600 | Aromatic C=C stretching |

| ~1300 | C-N stretching |

| ~750 | C-Cl stretching |

Note: This table presents a selection of expected vibrational modes based on the cited study. nih.gov The original research provides a more comprehensive list of calculated frequencies and their detailed potential energy distributions.

Electronic Absorption and Emission Spectra Modeling

The electronic properties of 2-methylamino-5-chlorobenzophenone have been investigated through both experimental and theoretical approaches. The nonlinear absorption properties were studied in an ethanol (B145695) solution, revealing the presence of effective three-photon absorption at 532 nm. nih.gov This strong optical limiting behavior suggests potential applications in photonics. nih.gov

Computational modeling of the electronic absorption and emission spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the electronic transitions responsible for the observed spectral features. The absorption spectrum is expected to be characterized by π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group. The substituents on the phenyl ring will modulate the energies of these transitions.

Modeling of the emission spectra (fluorescence and phosphorescence) would provide information about the excited state properties of the molecule. For benzophenone derivatives, intersystem crossing from the singlet to the triplet excited state is often efficient, leading to phosphorescence. Computational modeling can help to elucidate the nature of the lowest singlet and triplet excited states and the factors influencing their relative energies and lifetimes.

Reaction Mechanism Elucidation via Computational Pathways

While specific computational studies elucidating the reaction mechanisms of 2-methylamino-5-chlorobenzophenone are not available, theoretical chemistry provides a framework for investigating potential reaction pathways. Such studies are crucial for understanding the reactivity and degradation of the molecule.

Transition State Characterization

For any proposed reaction mechanism, the identification and characterization of the transition state are of paramount importance. The transition state represents the highest energy point along the reaction coordinate and its structure provides insights into the geometry of the reacting species at the point of bond breaking and bond formation.

Computational methods, such as DFT, can be used to locate and characterize transition states. This involves finding a stationary point on the potential energy surface with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The geometry, energy, and vibrational frequencies of the transition state are critical parameters for understanding the reaction kinetics.

Reaction Energy Profiles and Kinetic Parameters

By mapping the energy of the system as a function of the reaction coordinate, a reaction energy profile can be constructed. This profile illustrates the relative energies of the reactants, intermediates, transition states, and products. The height of the energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

From the calculated energies and vibrational frequencies of the reactants and the transition state, it is possible to calculate important kinetic parameters, such as the rate constant, using transition state theory. These theoretical calculations can provide valuable predictions of reaction rates and can help to rationalize experimentally observed kinetic data. For instance, in the context of the degradation of 2-methylamino-5-chlorobenzophenone, computational studies could be employed to investigate the mechanisms of hydrolysis or oxidation, identifying the most likely pathways and the factors that influence the reaction rates.

Chemical Reactivity, Transformation, and Advanced Applications

Photochemical Reactivity and Excited State Chemistry

The photochemical behavior of 2-methylamino-5-chlorobenzophenone, like other benzophenone (B1666685) derivatives, is governed by the nature of its low-lying electronic excited states. The presence of both a carbonyl chromophore and an amino group on the same aromatic ring leads to complex photophysical and photochemical properties, including intramolecular charge transfer (ICT) states, which significantly influence its reactivity.

While specific studies on the photoinduced electron transfer (PET) processes of 2-methylamino-5-chlorobenzophenone are not extensively documented, the general behavior of aminobenzophenones provides a strong framework for understanding its likely reactivity. In many donor-acceptor systems, photoexcitation can lead to the transfer of an electron from a donor moiety to an acceptor moiety. In the case of aminobenzophenones, the amino group can act as an electron donor and the benzophenone carbonyl group as an electron acceptor.

Upon absorption of light, the molecule is promoted to an excited singlet state. In polar solvents, this excited state can have a significant charge-transfer character, where the amino group's lone pair of electrons is delocalized towards the electron-withdrawing carbonyl group. This intramolecular charge transfer state is often stabilized in polar environments.

For related compounds like p-aminobenzophenone, the singlet excited state (S₁) has been shown to possess a ππ* or charge transfer (CT) configuration in polar solvents, leading to a longer lifetime compared to the nπ* state observed in nonpolar solvents. This suggests that in polar media, 2-methylamino-5-chlorobenzophenone likely undergoes efficient intramolecular charge separation upon photoexcitation. The presence of the electron-donating methylamino group and the electron-withdrawing chloro and phenylcarbonyl substituents would facilitate this process. The general mechanism can be envisioned as:

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state (S₁).

Intramolecular Electron Transfer: An electron is transferred from the methylamino group to the benzophenone moiety, forming a charge-separated state.

Intersystem Crossing: This charge-transfer singlet state can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁), which is also expected to have significant charge-transfer character.

The efficiency of these PET processes is highly dependent on the solvent polarity and the electronic nature of the substituents on the aromatic rings.

The photodegradation of 2-methylamino-5-chlorobenzophenone is a relevant process, as it is a known photodecomposition product of the widely used drug diazepam. Irradiation of diazepam in solution leads to the formation of 2-methylamino-5-chlorobenzophenone among other products. This indicates that the benzophenone structure itself possesses a degree of photochemical stability, being a final product of a more complex degradation pathway.

While specific photocyclization reactions for 2-methylamino-5-chlorobenzophenone are not well-documented, related aminobenzophenones are known to undergo such reactions. For instance, o-(dialkylamino)benzophenones can undergo photocyclization to form indoles via intramolecular δ-hydrogen abstraction by the excited carbonyl oxygen. In the case of 2-methylamino-5-chlorobenzophenone, an intramolecular hydrogen abstraction from the methyl group by the excited carbonyl oxygen could potentially lead to the formation of a biradical intermediate, which could then cyclize.

The photodegradation of o-(N-alkylacylamino)benzophenones has been shown to be solvent-dependent, with photodeacylation occurring in polar solvents and photodealkylation in nonpolar solvents oup.com. This suggests that the photodegradation pathways of 2-methylamino-5-chlorobenzophenone could also be influenced by the surrounding medium. Acid-catalyzed degradation of 2-(N-methylamino)-5-chlorobenzophenone has been shown to yield products such as 2-amino-5-chlorobenzophenone (B30270) and cyclized acridinone derivatives nih.gov.

The triplet state of benzophenone is one of the most extensively studied in photochemistry. It is typically a reactive nπ* triplet state that is an efficient hydrogen abstractor. However, in aminobenzophenones, the nature of the triplet state can be significantly altered.

For p-aminobenzophenone, the lowest triplet state (T₁) in nonpolar solvents is an equilibrium mixture of nπ* and ππ* configurations, making it photochemically reactive figshare.comias.ac.in. In polar solvents, the T₁ state has more of a ππ* or charge transfer character and is consequently less reactive in hydrogen abstraction reactions figshare.comias.ac.in. Given the structure of 2-methylamino-5-chlorobenzophenone, with an amino group in the ortho position, a similar solvent-dependent character of the triplet state is expected.

The lifetime of the triplet state is a crucial parameter in determining its reactivity. For hindered 4'-substituted-2,4,6-tri-isopropylbenzophenones, the triplet lifetimes are influenced by the electronic nature of the substituents researchgate.net. Electron-donating groups tend to decrease the triplet lifetime, while electron-withdrawing groups increase it researchgate.net. This is contrary to what is expected for intermolecular hydrogen abstraction rates, suggesting that other deactivation pathways are dominant.

| Compound | Solvent | Excited State | Lifetime | Reactivity |

| p-Aminobenzophenone | Cyclohexane | S₁ (nπ) | ~12 ps | - |

| p-Aminobenzophenone | Polar aprotic solvents | S₁ (ππ/CT) | >100 ps | - |

| p-Aminobenzophenone | Nonpolar solvents | T₁ (nπ/ππ equilibrium) | - | Reactive (H-abstraction) |

| p-Aminobenzophenone | Polar solvents | T₁ (ππ*/CT) | - | Unreactive |

This table presents data for p-aminobenzophenone as a model for the expected behavior of 2-methylamino-5-chlorobenzophenone.

Redox Chemistry and Electrochemical Behavior

The redox properties of 2-methylamino-5-chlorobenzophenone are of interest for its potential applications in electrochemistry, including electrosynthesis and electro-catalysis. The presence of the reducible benzophenone moiety and the oxidizable amino group suggests a rich electrochemical behavior.

Cyclic voltammetry is a powerful technique to study the redox behavior of chemical compounds. While specific cyclic voltammetry data for 2-methylamino-5-chlorobenzophenone is scarce, data for the closely related 2-amino-5-chlorobenzophenone provides valuable insights.

In a study of 2-amino-5-chlorobenzophenone in dimethylformamide, the compound exhibited both oxidation and reduction peaks. The electrochemical data at various scan rates are summarized in the table below. The linear relationship between the peak current and the square root of the scan rate indicates that the redox processes are diffusion-controlled.

Electrochemical Data for 2-Amino-5-chlorobenzophenone in Dimethylformamide

| Scan Rate (V/s) | Epc (V) | Ipc (µA) | Epa (V) | Ipa (µA) | ΔEp (V) |

| 0.025 | -1.828 | -1.88 | -1.745 | 1.83 | 0.083 |

| 0.050 | -1.831 | -2.62 | -1.748 | 2.56 | 0.083 |

| 0.100 | -1.835 | -3.67 | -1.752 | 3.58 | 0.083 |

| 0.250 | -1.842 | -5.73 | -1.759 | 5.59 | 0.083 |

| 0.500 | -1.850 | -8.04 | -1.767 | 7.85 | 0.083 |

| 1.000 | -1.860 | -11.3 | -1.777 | 11.0 | 0.083 |

Data for 2-amino-5-chlorobenzophenone is used as a close approximation for the behavior of 2-methylamino-5-chlorobenzophenone.

The reduction process (Epc) corresponds to the reduction of the benzophenone carbonyl group, while the oxidation process (Epa) corresponds to the re-oxidation of the formed radical anion. The small peak separation (ΔEp) suggests a quasi-reversible one-electron transfer process. The methyl group in 2-methylamino-5-chlorobenzophenone is expected to make the oxidation of the amino group easier (occur at a less positive potential) and the reduction of the carbonyl group slightly more difficult (occur at a more negative potential) due to its electron-donating nature.

The electrochemical properties of 2-methylamino-5-chlorobenzophenone make it a potential precursor in electrosynthesis. For example, the electrochemical reduction of the carbonyl group could be a key step in the synthesis of corresponding alcohols or pinacols. Furthermore, intramolecular cyclization reactions can be initiated electrochemically. The synthesis of acridones, for instance, can be achieved from 2-aminobenzophenones through electro-oxidative cyclization. This suggests that 2-methylamino-5-chlorobenzophenone could be a substrate for the electrosynthesis of N-methylacridone derivatives.

In the field of electro-catalysis, aminobenzophenone derivatives have been used to modify electrode surfaces to catalyze specific reactions. For instance, 2-amino-5-chlorobenzophenone has been used in the modification of pencil graphite electrodes for the determination of vitamin K1 researchgate.net. Similarly, it has been a component in the construction of a voltammetric platform for the measurement of vitamin B5 ias.ac.in. These applications highlight the potential of 2-methylamino-5-chlorobenzophenone to be used in the development of new electrochemical sensors and catalysts. The mechanism often involves the electropolymerization of the aminobenzophenone derivative onto the electrode surface, creating a stable and catalytically active film. The redox activity of the immobilized compound can then be harnessed to facilitate the electron transfer with the target analyte.

Electrochemical Degradation Pathways

While specific studies detailing the electrochemical degradation of 2-methylamino-5-chlorobenzophenone are not extensively available, the degradation pathways can be inferred from the electrochemical behavior of similar aromatic compounds. The process for complex organic molecules in aqueous solutions on electrodes like boron-doped diamond (BDD) typically involves indirect oxidation triggered by hydroxyl radicals (•OH) mdpi.com.

For 2-methylamino-5-chlorobenzophenone, a proposed pathway would likely involve several steps:

Initial Attack: Hydroxyl radicals could attack the electron-rich sites of the molecule, such as the aromatic rings and the methylamino group.

Oxidation and Ring Opening: The oxidation would lead to the formation of hydroxylated intermediates. Continued attack by •OH radicals would result in the cleavage of the aromatic rings, breaking them down into smaller aliphatic carboxylic acids mdpi.com.

Mineralization: These smaller organic acids, such as oxalic and formic acid, can be further oxidized into carbon dioxide and water, leading to the complete mineralization of the parent compound mdpi.com.

The degradation efficiency and specific intermediate products would depend on experimental conditions such as current density, electrode material, and the composition of the aqueous matrix mdpi.com.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of 2-methylamino-5-chlorobenzophenone are primarily dictated by the lone pair of electrons on the nitrogen atom of the methylamino group, which imparts basic character to the molecule.

pKa Determination and Spectroscopic Titration

The basicity of the compound is quantified by the pKa of its conjugate acid. The pKa value for the protonated form of 2-methylamino-5-chlorobenzophenone has been reported, indicating its equilibrium behavior in acidic solutions.

| Parameter | Value | Conditions |

| pKa | 1.45 ± 0.04 | 7% EtOH in H₂O at 25°C |

This pKa value is typically determined using methods like spectroscopic titration. This technique involves monitoring the changes in the compound's UV-visible absorption spectrum as a function of pH. The protonated and deprotonated forms of the molecule have distinct absorption spectra. By analyzing the spectral shifts at different pH values, the equilibrium constant for the protonation reaction, and thus the pKa, can be accurately calculated.

Influence of Substituents on Acidity/Basicity

The basicity of the methylamino group in 2-methylamino-5-chlorobenzophenone is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Benzoyl Group (-COC₆H₅): This group is strongly electron-withdrawing due to both the negative inductive effect (-I) and the negative resonance effect (-M) of the carbonyl group. It delocalizes the lone pair of electrons from the nitrogen atom, thereby reducing the electron density on the nitrogen and significantly decreasing the compound's basicity.

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing substituent, primarily through its strong negative inductive effect (-I). This effect pulls electron density away from the aromatic ring and the attached amino group, which lowers the basicity quora.comquora.com.

Methyl Group (-CH₃ on Nitrogen): The methyl group is an electron-donating group through a positive inductive effect (+I) pharmaguideline.compharmaguideline.com. It increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to its primary amine analogue, 2-amino-5-chlorobenzophenone.

The interplay of these opposing effects—the basicity-enhancing methyl group versus the basicity-reducing benzoyl and chloro groups—results in the observed pKa.

| Substituent | Position | Electronic Effect | Influence on Basicity |

| Benzoyl | ortho to -NHCH₃ | -I, -M (Electron-withdrawing) | Decrease |

| Chloro | para to -NHCH₃ | -I, +M (Net Electron-withdrawing) | Decrease |

| Methyl | on Nitrogen | +I (Electron-donating) | Increase |

Role as a Synthetic Intermediate

2-Methylamino-5-chlorobenzophenone is a well-established and vital intermediate in the pharmaceutical industry, particularly for the synthesis of psychotropic drugs caymanchem.commedchemexpress.commedchemexpress.com.

Precursor in Complex Organic Synthesis (e.g., Heterocyclic Systems)

The most prominent application of 2-methylamino-5-chlorobenzophenone is as a key precursor in the synthesis of 1,4-benzodiazepines, a major class of heterocyclic compounds with significant therapeutic applications caymanchem.commedchemexpress.com. It is a direct intermediate in the industrial synthesis of diazepam caymanchem.commedchemexpress.commedchemexpress.com. The synthesis involves the reaction of the methylamino group and the adjacent benzoyl carbonyl group to construct the seven-membered diazepine (B8756704) ring system. Its precursor, 2-amino-5-chlorobenzophenone, is also used to create other benzodiazepines like lorazepam and prazepam wikipedia.org.

Reagent in Specific Chemical Transformations

Beyond its role as a building block for benzodiazepines, 2-methylamino-5-chlorobenzophenone can undergo various chemical transformations.

Degradation Product: It is a known hydrolysis product of diazepam. Studies on the acid-catalyzed hydrolysis of diazepam show that 2-methylamino-5-chlorobenzophenone is formed as an intermediate, which can then undergo further unexpected reactions in strong acid, such as chlorination and cyclization, to form dichlorinated acridinone derivatives nih.gov.

Base-Catalyzed Hydrolysis: In base-catalyzed hydrolysis of diazepam, 2-methylamino-5-chlorobenzophenone is formed alongside a novel imine derivative, 2-(methylamino)-5-chlorobenzophenone imine nih.gov.

Synthesis via N-Methylation: The compound itself is typically synthesized via the N-methylation of 2-amino-5-chlorobenzophenone google.com. Various methylating agents can be used, including dimethyl sulfate (B86663) or dimethyl carbonate, with the latter being a greener alternative google.com. This methylation is a critical transformation for producing the target intermediate.

Advanced Analytical Method Development

The accurate detection and quantification of 2-methylamino-5-chlorobenzophenone are crucial in various scientific fields, including pharmaceutical manufacturing, forensic science, and environmental monitoring. As a key synthetic intermediate and metabolite of several benzodiazepines, sophisticated analytical methods are required to ensure purity, identify its presence in complex matrices, and understand its metabolic fate. caymanchem.commedchemexpress.commedchemexpress.com This section details the advanced analytical techniques developed for the separation, trace analysis, and sensing of this compound.

Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS)

Chromatography is a cornerstone for the analysis of 2-methylamino-5-chlorobenzophenone, providing the necessary resolution to separate it from related compounds and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is frequently employed for the characterization and purity assessment of 2-methylamino-5-chlorobenzophenone, particularly in synthetic applications. For instance, HPLC has been used to confirm the purity of the compound following its synthesis, with reported purities reaching up to 99.0%. google.com It was also the characterization method used to identify 2-methylamino-5-chlorobenzophenone as a decomposition product of diazepam in a base-catalyzed hydrolysis study. nih.gov Reverse-phase HPLC methods are common for analyzing related benzophenones, using mobile phases such as acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the separation and definitive identification of volatile and semi-volatile compounds. The technique has been instrumental in forensic analysis, such as identifying 2-methylamino-5-chlorobenzophenone in seized illicit etizolam tablets. caymanchem.com GC-MS combines the high-resolution separation capability of gas chromatography with the specific detection and structural elucidation power of mass spectrometry. chemijournal.com For benzodiazepines and their metabolites, GC-MS analysis often requires derivatization to improve the thermal stability and chromatographic behavior of the analytes. nist.gov

It is important to note that Chiral HPLC is a specialized technique designed to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov Since 2-methylamino-5-chlorobenzophenone is an achiral molecule (it does not have a stereogenic center), chiral separation techniques are not applicable for its analysis. However, chiral HPLC is a critical technique in the broader pharmaceutical context for the analysis of chiral benzodiazepines, where different enantiomers may exhibit distinct pharmacological activities. phenomenex.com

| Technique | Primary Application for 2-methylamino-5-chlorobenzophenone | Detection Method | Key Findings/Notes | References |

|---|---|---|---|---|

| HPLC | Purity assessment after synthesis; Characterization of degradation products. | UV-Vis Absorption | Confirmed purity of synthesized compound up to 99.0%. Used to identify the compound in diazepam hydrolysis studies. | google.comnih.gov |

| GC-MS | Identification in forensic samples (e.g., illicit tablets); Analysis of metabolites. | Mass Spectrometry (MS) | Successfully identified the compound in seized drug samples. A standard method for benzodiazepine (B76468) analysis. | caymanchem.comnist.gov |

| Thin-Layer Chromatography (TLC) | Simultaneous determination of diazepam and its metabolites in urine after hydrolysis. | Densitometry | A simplified method for separating 2-methylamino-5-chlorobenzophenone from 2-amino-5-chlorobenzophenone in biological samples. | biocrick.com |

Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection technology, are essential for trace analysis where minute quantities of a substance must be detected in a complex sample matrix. nih.govsaspublishers.com These methods offer enhanced sensitivity and specificity compared to standalone techniques. ijnrd.org For 2-methylamino-5-chlorobenzophenone, which can be present as a trace metabolite or impurity, LC-MS and GC-MS are the most significant hyphenated systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. chemijournal.com This technique is highly sensitive and selective, making it ideal for detecting trace levels of drug metabolites in biological fluids like blood and urine. saspublishers.com An LC-MS/MS method (tandem mass spectrometry) was adapted for the analysis of benzodiazepines from dried blood stains, a scenario that requires high sensitivity for trace detection. mdpi.com The ability of LC-MS to analyze compounds without derivatization makes it particularly suitable for thermally labile molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned previously, is a cornerstone hyphenated technique. Its application in identifying trace unknown impurities is well-established. rjpn.org The coupling of these two technologies allows for the separation of complex mixtures and the confident identification of each component based on its unique mass spectrum and retention time. chemijournal.com This is critical in forensic and toxicological screenings where the presence of 2-methylamino-5-chlorobenzophenone could indicate the use of its parent benzodiazepine drugs.

| Hyphenated Technique | Principle | Relevance for Trace Analysis of 2-methylamino-5-chlorobenzophenone | References |

|---|---|---|---|

| LC-MS / LC-MS/MS | Combines HPLC separation with mass spectrometry detection. MS/MS adds another layer of specificity. | High sensitivity and selectivity for detecting metabolites in biological matrices (blood, urine) with minimal sample preparation. | chemijournal.comsaspublishers.commdpi.com |

| GC-MS | Couples gas chromatography separation with mass spectrometry detection. | Excellent for identifying volatile and semi-volatile trace impurities and confirming the presence of the compound in forensic evidence. | chemijournal.comnih.govrjpn.org |

Biosensors and Chemical Sensors Based on Recognition

While research into sensors specifically designed for 2-methylamino-5-chlorobenzophenone is limited, developments in sensors for related benzodiazepines and their degradation products highlight promising chemical sensing strategies. These sensors operate on the principle of molecular recognition, where a receptor layer selectively binds to the target analyte, producing a measurable signal.

A notable example in the field is the development of a potentiometric sensor for diazepam. mdpi.com In this study, the sensor's selectivity was tested against potential interfering compounds, including its degradation product, 2-methylamino-5-chlorobenzophenone. The sensor demonstrated good selectivity for diazepam, indicating that the molecular recognition element did not significantly bind to the benzophenone derivative. mdpi.com This work underscores the importance of designing recognition elements that can distinguish between a parent drug and its metabolites.

Another relevant technology is the use of Molecularly Imprinted Polymers (MIPs). An optical sensor was developed for oxazepam by using a MIP created around its acid hydrolysis product, 2-amino-5-chlorobenzophenone. biocrick.com This compound is structurally very similar to 2-methylamino-5-chlorobenzophenone. The MIP acts as a synthetic antibody, containing recognition cavities that are sterically and chemically complementary to the template molecule. This approach demonstrates a viable strategy for creating highly selective chemical sensors for specific benzophenone structures. biocrick.com

| Sensor Type | Recognition Principle | Target Analyte | Relevance to 2-methylamino-5-chlorobenzophenone | References |

|---|---|---|---|---|

| Potentiometric Sensor | Ionophore-based ion-sensitive membrane. | Diazepam | The compound was used as a potential interfering substance to test the sensor's selectivity, demonstrating a method to differentiate it from its parent drug. | mdpi.com |

| Optical Sensor (MIP-based) | Molecularly Imprinted Polymer (MIP) creates specific recognition sites. | 2-Amino-5-chlorobenzophenone (hydrolysis product of Oxazepam) | Demonstrates a powerful chemical sensing strategy that could be adapted to create a selective sensor for 2-methylamino-5-chlorobenzophenone due to high structural similarity. | biocrick.com |

Environmental Chemical Transformation Studies Non Toxicological

Photolytic Degradation Pathways in Aqueous and Gas Phases

Photolytic degradation is a significant pathway for the transformation of many organic compounds in the environment. For Benzophenone (B1666685), 2-methylamino-5-chloro-, it is not only a degradation pathway for the compound itself but also the primary formation route from its parent compounds.

Benzophenone, 2-methylamino-5-chloro- is a recognized primary photoproduct of the photochemical decomposition of benzodiazepines such as diazepam and temazepam. researchgate.net In aqueous solutions, irradiation of diazepam leads to the formation of several compounds, with benzophenones accounting for approximately 8% of the decomposed products. chinayyhg.com

The primary photolytic transformation pathway for Benzophenone, 2-methylamino-5-chloro- itself involves demethylation. Studies have shown that it can subsequently photo-degrade to form 2-amino-5-chlorobenzophenone (B30270) (ACB). researchgate.net This suggests a stepwise degradation where the methylamino group is converted to an amino group upon exposure to light.

Detailed kinetic studies, such as the determination of the quantum yield or environmental half-life for the direct photolysis of Benzophenone, 2-methylamino-5-chloro-, are not extensively detailed in the available scientific literature. The research has primarily focused on its formation from parent pharmaceuticals. chinayyhg.com

Table 1: Identified Phototransformation Products

| Precursor Compound | Photoproduct |

| Diazepam | Benzophenone, 2-methylamino-5-chloro- |

| Temazepam | Benzophenone, 2-methylamino-5-chloro- |

| Benzophenone, 2-methylamino-5-chloro- | 2-amino-5-chlorobenzophenone |

This table is based on identified transformation pathways.

The rate and outcome of photolytic reactions are influenced by various environmental factors. For the related photochemical decomposition of diazepam, the concentration of water can influence the products formed. chinayyhg.com While specific studies detailing the influence of factors like pH, dissolved organic matter (which can act as a photosensitizer or light screen), and the presence of nitrates on the photolysis of Benzophenone, 2-methylamino-5-chloro- are limited, these factors are generally known to play a critical role in the environmental photochemistry of organic contaminants.

Chemical Degradation in Aquatic and Soil Systems

In aquatic and soil environments, chemical degradation processes such as hydrolysis, oxidation, and reduction can be significant transformation pathways.

Hydrolysis is a key chemical degradation pathway for Benzophenone, 2-methylamino-5-chloro-, with the mechanism and resulting products being highly dependent on pH.

Under acidic conditions, the degradation is complex. A kinetic study of the reaction of Benzophenone, 2-methylamino-5-chloro- with 0.5-2 M HCl in a 1:1 methanol-water solution at elevated temperatures (60 and 80 °C) identified several unexpected products. nih.gov The reaction involves demethylation, methyl transfers, chlorination of the aromatic ring, and cyclization. The rate of the reaction and the formation of the various products were found to be dependent on the HCl concentration. nih.gov

Under basic conditions, the hydrolysis pathway is different. In a mixture of ethanol (B145695) and sodium hydroxide (B78521) (≥ 1 M), Benzophenone, 2-methylamino-5-chloro- is formed from the decomposition of diazepam alongside a novel product, 2-(methylamino)-5-chlorobenzophenone imine. nih.gov The relative amount of the imine product increases with higher concentrations of sodium hydroxide. nih.gov

Table 2: Identified Products of Acid-Catalyzed Hydrolysis

| Product Name | Transformation Pathway |

| 2-amino-5-chlorobenzophenone | Demethylation |